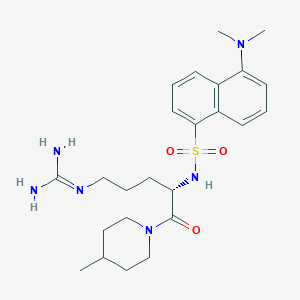

OM-189

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H36N6O3S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]guanidine |

InChI |

InChI=1S/C24H36N6O3S/c1-17-12-15-30(16-13-17)23(31)20(9-6-14-27-24(25)26)28-34(32,33)22-11-5-7-18-19(22)8-4-10-21(18)29(2)3/h4-5,7-8,10-11,17,20,28H,6,9,12-16H2,1-3H3,(H4,25,26,27)/t20-/m0/s1 |

InChI Key |

JVLBGBDQWIMMLO-FQEVSTJZSA-N |

Isomeric SMILES |

CC1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

OM-189 chemical structure and synthesis

NSI-189 and Hippocampal Neurogenesis: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSI-189 is a novel neurogenic compound that has demonstrated potential in preclinical and clinical studies for treating major depressive disorder and enhancing cognitive function. Its primary mechanism of action is believed to be the stimulation of neurogenesis within the hippocampus, a brain region critical for learning, memory, and mood regulation. This technical guide provides an in-depth exploration of the core mechanisms through which NSI-189 is proposed to exert its effects, focusing on the intricate signaling pathways that lead to increased hippocampal neurogenesis and synaptic plasticity. The document summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and presents visual representations of the underlying molecular interactions to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

NSI-189 is a benzylpiperizine-aminopyridine derivative that has garnered significant interest for its unique, non-monoaminergic mechanism of action.[1][2] Unlike conventional antidepressants that primarily target neurotransmitter systems, NSI-189 appears to directly influence the structural plasticity of the brain, particularly in the hippocampus.[2][3] Preclinical studies have shown that NSI-189 can increase hippocampal volume and promote the birth of new neurons, a process known as neurogenesis.[4] This guide will dissect the molecular pathways implicated in NSI-189's neurogenic effects, providing a technical foundation for further research and development.

Core Mechanism of Action: Stimulation of Hippocampal Neurogenesis

The central hypothesis for NSI-189's therapeutic effects is its ability to stimulate neurogenesis in the dentate gyrus of the hippocampus.[2][5] This is supported by both in vitro studies using human hippocampus-derived neural stem cells and in vivo studies in animal models.[2] The proposed mechanisms involve the upregulation of key neurotrophic factors and the activation of specific signaling cascades.

Upregulation of Neurotrophic Factors

In vitro studies have demonstrated that NSI-189 treatment leads to a significant increase in the secretion of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF) from hippocampal cells.[6][7] These neurotrophic factors are crucial for neuronal survival, growth, and differentiation. An in vitro study using an oxygen-glucose deprivation model showed that NSI-189 treatment robustly increased BDNF and SCF levels in the conditioned media of hippocampal cells.[6] The pro-neurogenic effect of NSI-189 was attenuated by antibodies that block BDNF and SCF, confirming their essential role in its mechanism.[6]

Key Signaling Pathways

The neurogenic effects of NSI-189 appear to be mediated by several interconnected signaling pathways.

A significant recent development in understanding NSI-189's mechanism of action comes from a patent suggesting it functions as an agonist of the orphan nuclear receptor TLX (NR2E1).[8] TLX is a key regulator of neural stem cell self-renewal and proliferation in the neurogenic niches of the adult brain, including the subgranular zone of the dentate gyrus.[8] As a transcription factor, TLX activation can directly influence the expression of genes involved in cell cycle progression and the maintenance of a neural stem cell phenotype. This proposed mechanism aligns with the observed region-specific neurogenic effects of NSI-189.[8]

Studies, particularly in a mouse model of Angelman Syndrome, have implicated the activation of Tropomyosin receptor kinase B (TrkB) and Protein Kinase B (Akt) pathways in the effects of NSI-189 on synaptic plasticity and cognitive function.[9] TrkB is the primary receptor for BDNF, and its activation is a critical step in mediating the neurotrophic effects of BDNF.[10] The activation of TrkB leads to its autophosphorylation and the subsequent recruitment of downstream signaling molecules, including those in the Akt pathway. The Akt pathway is a central regulator of cell survival and proliferation. The proposed activation of this pathway by NSI-189, likely downstream of increased BDNF expression, provides a plausible mechanism for its pro-neurogenic and neuroprotective effects.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies on NSI-189.

Table 1: Summary of Quantitative Data from Preclinical Studies

| Parameter | Animal Model | NSI-189 Dose | Outcome | Reference |

| Hippocampal Cell Proliferation | Mice | 30 mg/kg/day (oral gavage) for 28 days | Significant increase in BrdU+ cells in the dentate gyrus | [11] |

| Hippocampal Volume | Mice | 30 mg/kg/day (oral gavage) for 28 days | Trend towards increased hippocampal volume (not always statistically significant) | [11][12] |

| Neurotrophic Factor Upregulation (in vitro) | Rat Hippocampal Cells | Not specified | Robust increase in BDNF and SCF protein levels in conditioned media | [6] |

| Neurite Outgrowth | Rat Stroke Model | 30 mg/kg/day (oral gavage) for 12 weeks | Significant increase in MAP2 immunoreactivity in the hippocampus | [6] |

| Cell Proliferation Marker (Ki67) | Rat Stroke Model | 30 mg/kg/day (oral gavage) | Increased Ki67 expression in the peri-infarct cortex | [13] |

Table 2: Summary of Quantitative Data from Clinical Trials in Major Depressive Disorder

| Parameter | Study Phase | NSI-189 Dose | Outcome | Reference |

| Montgomery-Asberg Depression Rating Scale (MADRS) | Phase 2 | 40 mg/day & 80 mg/day for 12 weeks | No significant difference compared to placebo | [14][15] |

| Symptoms of Depression Questionnaire (SDQ) | Phase 2 | 40 mg/day for 12 weeks | Statistically significant improvement compared to placebo (p=0.044) | [15] |

| Cognitive and Physical Functioning Questionnaire (CPFQ) | Phase 1b | 40 mg (once, twice, or three times daily) for 28 days | Significant improvement compared to placebo | [1] |

| Cognitive Function (CogScreen) | Phase 2 | 40 mg/day for 12 weeks | Significant improvements in some objective cognitive measures | [14] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the mechanism of action of NSI-189.

In Vivo Animal Studies

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Drug Administration: NSI-189 is typically administered via oral gavage at doses ranging from 10 to 30 mg/kg daily for a period of 28 days or longer.[11][16] A vehicle control group (e.g., normal saline) is run in parallel.[11]

-

Neurogenesis Assessment (BrdU Labeling):

-

Bromodeoxyuridine (BrdU), a thymidine analog, is injected intraperitoneally (e.g., 50 mg/kg) to label proliferating cells.[17][18]

-

Animals are sacrificed at various time points after BrdU injection to assess cell proliferation, differentiation, and survival.

-

Brains are perfused, sectioned, and processed for immunohistochemistry using anti-BrdU antibodies.[17]

-

-

Immunohistochemistry for Neurogenesis Markers:

-

Brain sections are stained with antibodies against endogenous markers of cell proliferation (e.g., Ki67) and immature neurons (e.g., Doublecortin - DCX).[19][20]

-

Sections are incubated with primary antibodies overnight, followed by incubation with fluorescently labeled secondary antibodies.

-

Stained sections are imaged using a fluorescence microscope, and the number of positive cells in the dentate gyrus is quantified.[19]

-

In Vitro Neurogenesis Assay

-

Cell Culture: Human hippocampus-derived neural stem cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of NSI-189 or vehicle control.

-

Proliferation Assay (BrdU Incorporation):

-

Cells are incubated with BrdU for a set period to label dividing cells.

-

Cells are then fixed, and DNA is denatured to expose the incorporated BrdU.

-

BrdU is detected using an anti-BrdU antibody, often in an ELISA-based format for quantification.

-

-

Immunocytochemistry: Cells are stained for neuronal markers (e.g., β-III tubulin) and proliferation markers (e.g., Ki67) to assess differentiation and proliferation.

Western Blotting for Signaling Pathway Analysis

-

Sample Preparation: Hippocampal tissue or cultured cells are lysed to extract proteins.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.[21][22]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.[22]

-

The membrane is incubated with primary antibodies specific for phosphorylated (activated) forms of signaling proteins (e.g., p-TrkB, p-Akt) and total protein levels for normalization.[23][24]

-

The membrane is then incubated with HRP-conjugated secondary antibodies.[22]

-

The signal is detected using a chemiluminescent substrate and an imaging system.[23]

-

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Conclusion

NSI-189 represents a promising departure from traditional approaches to treating depression and cognitive decline. Its core mechanism of action, centered on the stimulation of hippocampal neurogenesis, offers a novel therapeutic strategy. The available evidence points towards a multi-faceted mechanism involving the potential agonism of the TLX nuclear receptor, leading to the upregulation of crucial neurotrophic factors like BDNF and SCF, and the subsequent activation of pro-survival and pro-growth signaling pathways, including TrkB and Akt. While the precise interplay between these pathways requires further elucidation, the existing data provides a strong foundation for continued investigation into NSI-189 and the broader field of neurogenic therapeutics. This technical guide serves as a comprehensive resource for researchers and drug developers, consolidating the current understanding of NSI-189's mechanism of action and providing a framework for future studies.

References

- 1. Data for Neuralstem's Novel NSI-189 Molecule in Major Depressive Disorder Published in Molecular Psychiatry [prnewswire.com]

- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. reddit.com [reddit.com]

- 6. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms Controlling the Expression and Secretion of BDNF [mdpi.com]

- 11. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]

- 16. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Protocol | Proteintech Group [ptglab.com]

- 23. benchchem.com [benchchem.com]

- 24. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]

Amdiglurax: A Deep Dive into its Modulation of BDNF Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdiglurax (formerly known as NSI-189 and ALTO-100) is a novel, orally active small molecule under investigation for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1] Unlike conventional antidepressants that primarily target monoaminergic systems, amdiglurax is believed to exert its therapeutic effects by promoting neurogenesis and enhancing neuroplasticity.[2] Central to its proposed mechanism of action is the indirect modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a critical cascade involved in neuronal survival, growth, and synaptic plasticity. This technical guide provides an in-depth analysis of the available preclinical and clinical data on amdiglurax, with a focus on its interaction with BDNF signaling pathways.

Core Mechanism of Action: Indirect Modulation of BDNF Signaling

While the precise molecular target of amdiglurax remains unknown, a growing body of evidence points towards its ability to indirectly enhance the signaling of BDNF through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1] Amdiglurax does not directly bind to monoamine transporters or a wide range of other receptors and kinases.[1] Instead, it appears to foster a cellular environment conducive to neurotrophic support.

Preclinical studies have demonstrated that amdiglurax upregulates the expression of several neurotrophic factors, most notably BDNF and Stem Cell Factor (SCF).[3][4][5] The pro-survival and neurogenic effects of amdiglurax in vitro can be attenuated by the presence of neutralizing antibodies against BDNF and SCF, strongly suggesting that its mechanism is at least partially mediated through these factors.[3][4]

The binding of BDNF to TrkB initiates a cascade of intracellular signaling events that are crucial for neuroplasticity. The downstream pathways activated by TrkB include:

-

Phospholipase C (PLCγ) pathway: Involved in synaptic plasticity.

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Primarily responsible for cell survival and growth.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Plays a key role in neuronal differentiation and synaptic plasticity.

By indirectly promoting the activation of this network, amdiglurax is thought to restore and enhance neuronal connectivity in brain regions implicated in depression, such as the hippocampus.

Quantitative Data from Preclinical and In Vitro Studies

The following tables summarize the key quantitative findings from preclinical and in vitro studies investigating the effects of amdiglurax.

Table 1: Effect of Amdiglurax on Hippocampal Volume in Mice

| Dosage | Change in Hippocampal Volume | Reference |

| 10 mg/kg | ~36% increase | [1] |

| 30 mg/kg | ~66% increase | [1] |

| 100 mg/kg | Less effective than 30 mg/kg | [1] |

Table 2: In Vitro Effects of Amdiglurax (NSI-189) in a Stroke Model

| Condition | Measured Outcome | Result | Reference |

| Oxygen-Glucose Deprivation (OGD) | Hippocampal Cell Death | Increased | [3][4] |

| OGD + NSI-189 | Hippocampal Cell Death | Significantly attenuated | [3][4] |

| NSI-189 Treatment | Ki67 Expression (Proliferation Marker) | Increased | [3][4] |

| NSI-189 Treatment | MAP2 Expression (Neuronal Marker) | Increased | [3][4] |

| NSI-189 Conditioned Media | BDNF Levels | Upregulated | [3][4][5] |

| NSI-189 Conditioned Media | SCF Levels | Upregulated | [3][4][5] |

| NSI-189 + anti-BDNF/SCF antibodies | Rescue of Cell Viability | Suppressed | [3][4] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on amdiglurax.

In Vitro Neurogenesis and Survival Assay in an Ischemic Model

-

Cell Culture: Primary rat hippocampal neurons are cultured.

-

Ischemic Insult: To mimic stroke-like conditions, the cultured neurons are subjected to Oxygen-Glucose Deprivation (OGD).

-

Treatment: Following OGD, cells are treated with amdiglurax (NSI-189) or vehicle control.

-

Assessment of Cell Viability: Cell death is quantified to determine the neuroprotective effects of the compound.

-

Immunocytochemistry:

-

Ki67 Staining: To assess cell proliferation, a marker for neurogenesis.

-

MAP2 Staining: To visualize mature neurons and assess neurite outgrowth.

-

-

Growth Factor Analysis:

-

Conditioned Media Collection: Media from amdiglurax-treated cultures is collected.

-

ELISA: Enzyme-Linked Immunosorbent Assay is used to measure the concentration of secreted neurotrophic factors like BDNF and SCF in the conditioned media.

-

-

Antibody Neutralization: To confirm the role of specific growth factors, neutralizing antibodies against BDNF and SCF are added to the culture along with amdiglurax, and cell viability is reassessed.

In Vivo Assessment of Hippocampal Neurogenesis and Volume

-

Animal Model: Mice are used to study the in vivo effects of amdiglurax.

-

Drug Administration: Amdiglurax is administered orally at various doses (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg) over a specified period.

-

Histological Analysis:

-

Tissue Preparation: Following the treatment period, mouse brains are collected, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are stained for markers of neurogenesis, such as BrdU (5-bromo-2'-deoxyuridine) incorporation, which indicates DNA synthesis in dividing cells, and Doublecortin (DCX), a marker for immature neurons.

-

Volumetric Analysis: The volume of the hippocampus, particularly the dentate gyrus, is measured using stereological methods.

-

Visualizing the BDNF Signaling Pathway and Experimental Workflow

Amdiglurax's Proposed Mechanism of Action

Caption: Proposed mechanism of Amdiglurax via indirect BDNF pathway modulation.

Experimental Workflow for In Vitro Neuroprotection Studies

Caption: Workflow for assessing Amdiglurax's neuroprotective effects in vitro.

Clinical Development and Future Directions

Amdiglurax has undergone several clinical trials for MDD. A Phase 1b study (NCT01520649) and a Phase 2a study have been completed. The Phase 2a study of ALTO-100 (amdiglurax) showed evidence of efficacy in patients with MDD, particularly in a subgroup of patients identified by a cognitive biomarker. A subsequent Phase 2b trial (NCT02695472) was initiated.

The clinical development of amdiglurax highlights a shift towards a precision medicine approach in psychiatry, where biomarkers may be used to identify patient populations most likely to respond to a targeted therapy. Future research will likely focus on further elucidating the precise molecular mechanisms of amdiglurax and validating the use of cognitive biomarkers to predict treatment response. The ongoing investigation into its effects on BDNF signaling and neuroplasticity holds significant promise for the development of a new class of antidepressants with a novel mechanism of action.

References

- 1. Amdiglurax - Wikipedia [en.wikipedia.org]

- 2. brainasap.com [brainasap.com]

- 3. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of OM-189: A Technical Guide to its Discovery and Initial Screening

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery and initial screening of OM-189 (formerly known as NSI-189 and ALTO-100), a novel neurogenic compound. Developed by Neuralstem, Inc., this compound was identified through a proprietary, high-throughput screening platform designed to discover molecules that stimulate neurogenesis in human hippocampal neural stem cells. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental methodologies, data from initial screening phases, and the underlying scientific rationale.

Introduction: A Novel Approach to CNS Drug Discovery

The discovery of this compound was predicated on a paradigm shift in central nervous system (CNS) drug discovery. Rather than targeting specific neurotransmitter systems, the primary screening strategy focused on a phenotypic outcome: the promotion of neurogenesis. This approach was based on the hypothesis that enhancing the brain's innate capacity to generate new neurons could offer therapeutic benefits for a range of neurological and psychiatric disorders.[1][2] Neuralstem developed a proprietary screening technology utilizing stable human neural stem cell lines to systematically screen large chemical libraries for compounds with neurogenic potential.[1][2]

The Discovery Engine: A Proprietary Neurogenesis Screening Platform

This compound was discovered through a systematic screening of a diverse chemical library against an in vitro model of human hippocampal neurogenesis.[3] This platform utilized a stable cell line of human fetal hippocampal neural stem cells. The primary assay was designed to identify compounds that could induce the proliferation and/or differentiation of these stem cells into mature neurons.

Primary Screening Workflow

The high-throughput screening (HTS) campaign was structured to efficiently identify and validate potential neurogenic compounds. The general workflow is outlined below.

Experimental Protocols

The following sections detail the methodologies for the key experiments in the discovery and initial screening of this compound.

Primary Neurogenesis Screening Assay

This assay was designed for a high-throughput format to screen a large chemical library for compounds that promote the differentiation of human hippocampal neural stem cells into neurons.

-

Cell Line: A stable, conditionally-immortalized human hippocampal neural stem cell line was used. These cells can be expanded for at least ten cell doublings, ensuring a consistent and reproducible cell source for screening.

-

Assay Principle: The assay quantifies the increase in the number of newly generated neurons following compound treatment. This is achieved through immunocytochemistry using a neuron-specific marker.

-

Procedure:

-

Human hippocampal neural stem cells were seeded into 96- or 384-well microplates.

-

Test compounds from a chemical library were added to the wells at a predetermined screening concentration.

-

Leukemia Inhibitory Factor (LIF) was used as a positive control, as it is known to enhance the differentiation of the neural stem cells into both neurons and glia.

-

The plates were incubated for a period sufficient to allow for neuronal differentiation.

-

Following incubation, the cells were fixed and permeabilized.

-

The cells were then stained with a primary antibody against a neuron-specific marker (e.g., β-III tubulin) and a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) was also used to determine the total cell number.

-

The plates were imaged using a high-content imaging system.

-

An automated image analysis algorithm was used to quantify the number of neurons (β-III tubulin positive cells) and the total number of cells (DAPI positive nuclei) in each well.

-

The neurogenic effect of each compound was expressed as the percentage of neurons relative to the total number of cells.

-

Secondary Validation Assays

Hits from the primary screen were subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out non-specific effects.

-

Dose-Response Analysis: Confirmed hits were tested across a range of concentrations to determine their EC50 (half-maximal effective concentration) for neurogenesis.

-

Cytotoxicity Assay: Compounds were evaluated for their potential to induce cell death. This was crucial to ensure that the observed increase in the proportion of neurons was not due to a selective killing of non-neuronal cells. Standard cytotoxicity assays, such as those measuring lactate dehydrogenase (LDH) release or using viability dyes, were likely employed.

-

Neurite Outgrowth Assay: In addition to an increase in neuron number, the quality of the newly formed neurons is critical. A neurite outgrowth assay was likely used to quantify the length and branching of neurites on the newly differentiated neurons. This provides an indication of neuronal maturation and health.

Data Presentation

While specific quantitative data from the initial high-throughput screening of this compound is proprietary, the following tables represent the types of data that would have been generated during the hit-to-lead process.

| Parameter | Description |

| Screening Concentration | The single concentration of library compounds used in the primary HTS. |

| Hit Criteria | A statistically significant increase in the percentage of neurons compared to vehicle-treated controls. |

| Confirmation Criteria | Reproducible activity in the primary assay upon re-testing. |

| Positive Control | Leukemia Inhibitory Factor (LIF) |

Table 1: Key Parameters of the Primary High-Throughput Screen

| Compound ID | Primary Screen Activity (% Increase in Neurons) | EC50 for Neurogenesis (µM) | Cytotoxicity (CC50, µM) |

| This compound | Data not publicly available | Data not publicly available | > 50 (example value) |

| Hit X | Data not publicly available | Data not publicly available | 25 (example value) |

| Hit Y | Data not publicly available | Data not publicly available | > 50 (example value) |

Table 2: Example Data for Confirmed Hits

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound remains to be fully elucidated, preclinical studies have shown that its neurogenic effects are associated with the upregulation of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF). The pro-neurogenic activity of this compound is believed to be independent of the monoamine system, distinguishing it from classical antidepressants.

The proposed signaling cascade initiated by this compound involves the modulation of pathways that support neuronal survival, proliferation, and differentiation.

References

- 1. Neuralstem Files FDA Application For First Drug Therapy NSI-189 For The Treatment Of Major Depression [bioprocessonline.com]

- 2. fiercepharma.com [fiercepharma.com]

- 3. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]

Preclinical Pharmacology of NSI-189: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSI-189 is an investigational neurogenic compound that has demonstrated potential therapeutic effects in a range of preclinical models of neurological disorders, including depression, stroke, diabetic neuropathy, and cognitive impairment.[1][2] Its primary mechanism of action is believed to be the stimulation of neurogenesis, particularly in the hippocampus, an area of the brain critical for memory and mood regulation.[3][4] Unlike conventional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189 appears to operate through a novel mechanism, potentially involving the enhancement of neurotrophic factor signaling.[1] This guide provides a comprehensive overview of the preclinical pharmacology of NSI-189, detailing its in vitro and in vivo effects, proposed mechanisms of action, and available safety and pharmacokinetic data.

Introduction

NSI-189 is a benzylpiperazine-aminopyridine derivative that was identified through a high-throughput screening of a chemical library for compounds that promote the proliferation of human hippocampus-derived neural stem cells in vitro.[5][6] Preclinical studies have shown that NSI-189 stimulates neurogenesis in the dentate gyrus of the hippocampus and increases hippocampal volume in mice.[5] These structural changes are associated with behavioral improvements in animal models of depression and cognitive deficits.[5][1] This document synthesizes the available preclinical data to provide a detailed technical resource for researchers and drug development professionals interested in NSI-189.

In Vitro Pharmacology

Neurogenic and Neurotrophic Effects

-

Stimulation of Neurogenesis: NSI-189 has been shown to stimulate the neurogenesis of human hippocampus-derived neural stem cells in vitro.[5][4]

-

Upregulation of Neurotrophic Factors: In primary rat hippocampal neuron cultures, NSI-189 treatment has been demonstrated to upregulate the secretion of key neurogenic and neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8] The increase in BDNF and SCF was described as robust.[7]

Cytoprotective Effects

-

Oxygen-Glucose Deprivation (OGD) Model: In an in vitro model of ischemic injury (OGD), NSI-189 treatment significantly attenuated cell death in primary rat hippocampal neurons. This protective effect was associated with increased expression of the proliferation marker Ki67 and the mature neuron marker Microtubule-Associated Protein 2 (MAP2).[7][9]

Binding Profile and Receptor Interactions

Publicly available, peer-reviewed literature does not contain specific quantitative data on the binding affinities (e.g., Kᵢ, Kₑ) or functional potencies (e.g., IC₅₀, EC₅₀) of NSI-189 at specific molecular targets. However, it has been reported that receptor-binding studies have shown that NSI-189 has no appreciable binding activity for known neurotransmitter receptors, transporters, or kinases, suggesting a novel mechanism of action.[10]

In Vivo Pharmacology

Animal Models

NSI-189 has been evaluated in a variety of rodent models of central nervous system (CNS) disorders, demonstrating a broad spectrum of potential therapeutic activity.

| Animal Model | Species | Key Findings | Reference(s) |

| Depression | Mouse | Showed behavioral efficacy in the novelty-suppressed feeding test after 28 days of oral administration. | |

| Ischemic Stroke | Rat | Oral administration starting 6 hours after middle cerebral artery occlusion (MCAO) led to significant and sustained improvement in motor and neurological deficits. This was associated with increased neurite outgrowth in the hippocampus and cortex. | [7][9][11] |

| Diabetic Neuropathy | Mouse | Prevented and reversed functional and structural indices of both peripheral and central neuropathy in models of type 1 and type 2 diabetes. | |

| Radiation-Induced Cognitive Impairment | Rat | Ameliorated impairments in hippocampal- and frontal cortex-dependent memory functions and preserved hippocampal neurogenesis. | [12] |

| Angelman Syndrome | Mouse | A short course of treatment reversed cognitive and motor function impairments. | [8] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for NSI-189 in rodents (e.g., Cₘₐₓ, Tₘₐₓ, half-life, bioavailability) are not extensively reported in publicly available peer-reviewed literature. One study mentioned the collection of plasma and brain samples from mice at multiple time points after oral and intravenous administration for LC/MS/MS analysis, but the specific pharmacokinetic values were not provided in the abstract.[8]

In a Phase 1b clinical trial in humans, NSI-189 administered in doses of 40 mg once, twice, or three times daily for 28 days demonstrated a half-life of 17.4–20.5 hours.[5][13]

Proposed Mechanism of Action

The precise molecular target of NSI-189 has not been definitively elucidated. However, preclinical evidence strongly suggests that its therapeutic effects are mediated through the enhancement of neurogenesis and synaptic plasticity, likely via the modulation of neurotrophic signaling pathways.

Signaling Pathways

The available data points to the involvement of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), as well as the downstream Akt signaling pathway. NSI-189 has been shown to upregulate BDNF and Stem Cell Factor (SCF) in vitro.[7][8] Activation of the TrkB receptor by BDNF is known to trigger downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for promoting cell survival and neurogenesis. While a direct interaction with the JAK-STAT pathway has been speculated, there is currently a lack of strong preclinical evidence to support this.

Proposed signaling pathway of NSI-189.

Experimental Protocols

In Vivo: Novelty-Suppressed Feeding (NSF) Test

This test is used to assess anxiety-like behavior in rodents and is sensitive to chronic antidepressant treatment.[5]

-

Animals: Adult male mice are typically used.

-

Housing: Mice are single-housed for a period before the test to increase the stress of the novel environment.

-

Food Deprivation: Animals are food-deprived for 16-24 hours prior to the test, with free access to water.

-

Apparatus: A brightly lit, open-field arena (e.g., 50 x 50 cm). A single pellet of palatable food is placed on a white filter paper in the center of the arena.

-

Procedure:

-

The mouse is placed in a corner of the arena.

-

The latency to begin eating the food pellet is recorded. Eating is defined as the mouse biting the pellet with the use of its forepaws.

-

The test is typically run for a maximum of 10 minutes.

-

Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite.

-

-

Endpoint: A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.

Workflow for the Novelty-Suppressed Feeding Test.

In Vitro: Oxygen-Glucose Deprivation (OGD) Assay

This assay is an in vitro model of ischemia-reperfusion injury.[7][9]

-

Cell Culture: Primary hippocampal neurons are cultured to an appropriate density.

-

OGD Medium: A glucose-free culture medium is prepared.

-

Hypoxic Conditions: Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂).

-

Procedure:

-

Replace the normal culture medium with the OGD medium.

-

Incubate the cells in the hypoxic chamber for a defined period (e.g., 4 hours).

-

After the OGD period, replace the OGD medium with normal, glucose-containing medium.

-

Return the cells to a normoxic incubator (re-oxygenation) for a specified duration (e.g., 24-48 hours).

-

NSI-189 or vehicle is typically added to the medium during the re-oxygenation phase.

-

-

Endpoints:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Apoptosis: Measured by techniques like TUNEL staining or caspase activity assays.

-

Neuronal Markers: Immunocytochemistry for markers like MAP2 to assess neuronal integrity.

-

Proliferation Markers: Staining for markers like Ki67 to assess cell division.

-

Workflow for the Oxygen-Glucose Deprivation Assay.

Safety Pharmacology and Toxicology

Comprehensive preclinical safety and toxicology data for NSI-189 are not fully available in the public domain. However, some general findings have been reported.

-

In Vitro Metabolism: In vitro studies have indicated limited metabolism of NSI-189, involving oxidative processes and some evidence of glucuronide conjugation.[5]

-

General Toxicology: In a Phase 1b clinical trial, NSI-189 was reported to be relatively well-tolerated at all doses tested, with no serious adverse events.[5] Preclinical findings in animals indicated central nervous system-related adverse events associated with Cₘₐₓ, which guided the dose escalation strategy in the clinical trial.[5]

-

Genotoxicity (Ames Test): Information regarding the mutagenic potential of NSI-189 from Ames testing is not publicly available.

-

Cardiovascular Safety (hERG Assay): Data from in vitro hERG channel assays to assess the potential for QT prolongation are not publicly available.

-

Cytochrome P450 (CYP) Inhibition: Specific data on the inhibitory potential of NSI-189 against major CYP isozymes are not publicly available.

Conclusion

NSI-189 represents a promising novel therapeutic candidate for a range of neurological disorders, with a unique mechanism of action centered on the promotion of neurogenesis. Preclinical studies have consistently demonstrated its efficacy in animal models of depression, stroke, and other conditions characterized by neuronal damage or dysfunction. While the precise molecular target remains to be identified, the downstream effects on neurotrophic signaling pathways, particularly involving BDNF/TrkB and Akt, are increasingly well-characterized. Further disclosure of quantitative in vitro pharmacological data and detailed preclinical pharmacokinetic and safety profiles will be crucial for a complete understanding of its therapeutic potential and for guiding future clinical development.

References

- 1. A comparison of toxicity and toxicokinetics in rats and dogs following twenty-eight-day, repeat-dose oral administration of nifurtimox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. NSI-189 News - LARVOL Sigma [sigma.larvol.com]

- 4. researchgate.net [researchgate.net]

- 5. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 [frontiersin.org]

- 10. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of NSI-189 in Synaptic Plasticity and Neuronal Growth: A Technical Guide

Executive Summary

NSI-189 is a novel, orally active small molecule that has demonstrated significant potential in promoting neurogenesis and synaptic plasticity.[1] This technical guide provides an in-depth overview of the core mechanisms of action of NSI-189, with a specific focus on its role in synaptic plasticity and neuronal growth. The information presented herein is a synthesis of preclinical data from various in vitro and in vivo models. While the user's query specified "OM-189," the preponderance of scientific literature on neurogenesis and synaptic plasticity points to NSI-189, for which "this compound" may be a less common or mistaken identifier. This document will proceed with the data available for NSI-189.

This guide summarizes key quantitative data in structured tables for ease of comparison, provides detailed methodologies for pivotal experiments, and includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of NSI-189's neurogenic and synaptogenic properties.

Introduction

NSI-189 is a benzylpiperizine-aminopyridine compound that has been investigated for its therapeutic potential in neurological and psychiatric disorders, including major depressive disorder, Angelman syndrome, and stroke.[2][3][4] A key aspect of its mechanism of action is its ability to stimulate neurogenesis in the hippocampus and subventricular zone.[5] Furthermore, NSI-189 has been shown to enhance synaptic plasticity, a fundamental process for learning and memory.[2][6] This document will explore the experimental evidence supporting these effects.

Quantitative Data on the Effects of NSI-189

The following tables summarize the key quantitative findings from preclinical studies on NSI-189, focusing on its impact on neuronal growth, synaptogenesis, and synaptic plasticity.

Table 1: Effects of NSI-189 on Neuronal Growth and Synaptogenesis

| Parameter | Model System | Treatment | Outcome | Reference |

| Neurite Outgrowth (MAP2 Immunoreactivity) | Rat model of ischemic stroke | 30 mg/kg NSI-189 daily for 12 weeks | Significant increments in MAP2 density in the hippocampus at 12 and 24 weeks post-stroke.[7] | [3][7] |

| Cell Proliferation (Ki67 expression) | In vitro primary rat hippocampal neurons (OGD model) | NSI-189 treatment | Significant increase in Ki67 expression compared to vehicle.[7] | [1][7] |

| Hippocampal Volume | Healthy adult mice | Daily oral administration of NSI-189 | Significantly increased hippocampal volume.[5] | [5][8] |

| Synaptic Markers (Synaptophysin, PSD-95) | Rat model of type 2 diabetes (ZDF rats) | NSI-189 treatment | Ameliorated deficits in synaptophysin and PSD-95 protein expression in the brain cortex.[8] | [8] |

| Neurogenesis | Healthy adult mice | Daily oral administration of NSI-189 | Significantly increased neurogenesis in the dentate gyrus.[5] | [5][9] |

Table 2: Effects of NSI-189 on Synaptic Plasticity (Long-Term Potentiation)

| Model System | Treatment Protocol | Key Finding | Reference |

| Acute hippocampal slices from wild-type mice | Incubation with NSI-189 | Time- and dose-dependent increase in the magnitude of LTP elicited by theta burst stimulation (TBS).[2] | [2] |

| Acute hippocampal slices from Angelman Syndrome (AS) mice | Incubation with NSI-189 | Enhanced TBS-induced LTP, restoring it to normal levels.[2][10] | [2][10] |

Key Signaling Pathways

NSI-189 is understood to exert its effects through the modulation of several key signaling pathways involved in neurogenesis and synaptic plasticity. The primary mechanism appears to be the upregulation of neurotrophic factors and the subsequent activation of their downstream signaling cascades.

BDNF-TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that binds to its receptor, Tropomyosin receptor kinase B (TrkB), to initiate signaling cascades that support neuronal survival, growth, and synaptic plasticity.[11] NSI-189 has been shown to upregulate BDNF, leading to the activation of the TrkB pathway.[1][7]

NSI-189 mediated activation of the BDNF-TrkB signaling pathway.

Role of Stem Cell Factor (SCF)

In addition to BDNF, NSI-189 has been found to upregulate Stem Cell Factor (SCF).[1] The combined action of BDNF and SCF appears to be crucial for the neurogenic effects of NSI-189.

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the literature on NSI-189.

In Vivo Stroke Model and NSI-189 Administration

A common in vivo model to study the neurorestorative effects of NSI-189 is the middle cerebral artery occlusion (MCAo) model in rats, which mimics ischemic stroke.[3]

Experimental workflow for in vivo stroke model studies with NSI-189.

Protocol Details:

-

Animal Model: Adult Sprague-Dawley rats are commonly used.[3]

-

Stroke Induction: Transient middle cerebral artery occlusion (MCAo) is induced to create a focal ischemic lesion.[3]

-

Drug Administration: NSI-189 phosphate is dissolved in a suitable vehicle (e.g., 0.2 N HCl in distilled water, pH 4-5) and administered daily by oral gavage at a specified dose (e.g., 30 mg/kg).[3][8] Treatment typically begins a few hours post-stroke and continues for an extended period (e.g., 12 weeks).[3]

-

Behavioral Assessments: Motor and neurological functions are assessed at baseline and at regular intervals post-stroke using standardized tests.[7]

-

Histopathological Analysis: At the end of the study, animals are euthanized, and their brains are processed for immunohistochemistry to assess markers of neurite outgrowth (e.g., MAP2) and cell proliferation (e.g., Ki67).[7]

In Vitro Oxygen-Glucose Deprivation (OGD) Model

To investigate the direct cellular effects of NSI-189, an in vitro model of stroke using oxygen-glucose deprivation (OGD) on primary hippocampal neurons is employed.[7]

Protocol Details:

-

Cell Culture: Primary rat hippocampal neurons are cultured under standard conditions.[7]

-

OGD Insult: To mimic ischemic conditions, cultured neurons are subjected to OGD by replacing the standard medium with a glucose-free medium and placing the cultures in a hypoxic chamber.[7]

-

NSI-189 Treatment: NSI-189 is added to the culture medium, and its effects are compared to vehicle-treated control cultures.[7]

-

Outcome Measures: Cell viability is assessed to determine the neuroprotective effects of NSI-189. Immunocytochemistry is used to measure the expression of markers for cell proliferation (Ki67) and neuronal structure (MAP2).[7] The levels of neurotrophic factors (e.g., BDNF, SCF) in the culture medium are quantified using ELISA.[1]

Electrophysiological Recordings of Long-Term Potentiation (LTP)

The effect of NSI-189 on synaptic plasticity is often assessed by measuring Long-Term Potentiation (LTP) in acute hippocampal slices.[2]

Protocol Details:

-

Slice Preparation: Acute hippocampal slices are prepared from mice (e.g., wild-type or Angelman syndrome models).[2]

-

Incubation: Slices are incubated in artificial cerebrospinal fluid (aCSF) with or without NSI-189 for a specified duration.[2]

-

Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.[12]

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[2]

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after TBS compared to the baseline.[2]

Discussion and Future Directions

The available preclinical data strongly suggest that NSI-189 promotes neuronal growth and synaptic plasticity through a mechanism involving the upregulation of neurotrophic factors and the activation of the TrkB signaling pathway.[1][2] These findings provide a strong rationale for its investigation in a range of neurological disorders characterized by neuronal loss and synaptic dysfunction.

Future research should focus on further elucidating the precise molecular targets of NSI-189 to fully understand its mechanism of action. Additionally, more extensive dose-response studies in various preclinical models will be crucial for optimizing its therapeutic potential. The translation of these promising preclinical findings into clinical efficacy remains an area of active investigation.

Conclusion

NSI-189 is a promising neurogenic and synaptogenic agent with a multi-faceted mechanism of action. By stimulating key signaling pathways involved in neuronal survival, growth, and synaptic plasticity, NSI-189 holds therapeutic potential for a variety of neurological and psychiatric conditions. This technical guide provides a comprehensive summary of the current understanding of NSI-189's role in these fundamental neurobiological processes, offering a valuable resource for researchers and drug development professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Antidepressant Stimulates Neuron Growth - Gateway Psychiatric [gatewaypsychiatric.com]

- 5. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. angelmansyndromenews.com [angelmansyndromenews.com]

- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainasap.com [brainasap.com]

- 10. hcplive.com [hcplive.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Investigating the Molecular Targets of Amdiglurax: An In-depth Technical Guide

Foreword

Amdiglurax, formerly known as NSI-189 and ALTO-100, is a novel investigational drug that has garnered significant interest for its potential therapeutic effects in major depressive disorder (MDD), cognitive impairment, and other neurological conditions. Unlike conventional antidepressants that primarily target monoaminergic systems, Amdiglurax represents a paradigm shift, with a proposed mechanism of action centered on the potentiation of neurogenesis and synaptic plasticity. This technical guide provides a comprehensive overview of the current understanding of Amdiglurax's molecular interactions, drawing upon key preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this first-in-class molecule.

Executive Summary

While the precise, direct molecular binding target of Amdiglurax remains unidentified, extensive research points towards an indirect mechanism of action that converges on the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling and the stimulation of neurogenesis, particularly within the hippocampus. Screening against a broad panel of over 52 neurotransmitter receptors, ion channels, and enzymes, as well as 900 kinases, has not revealed any direct interactions. The therapeutic and physiological effects of Amdiglurax are therefore understood to be mediated through the downstream activation of key signaling cascades that govern neuronal survival, growth, and connectivity.

Proposed Mechanism of Action: Indirect Modulation of Neurotrophic Pathways

The prevailing hypothesis is that Amdiglurax initiates its effects by upregulating the expression of several key neurotrophic and growth factors. This, in turn, activates their cognate receptors and downstream signaling pathways, most notably the Tropomyosin receptor kinase B (TrkB) pathway, which is the primary receptor for BDNF.

Upregulation of Neurotrophic Factors

In vitro studies have demonstrated that Amdiglurax treatment leads to a significant increase in the expression and secretion of several critical growth factors from hippocampal cells. The most robust effects have been observed for Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[1]

Activation of the TrkB Signaling Cascade

The upregulation of BDNF by Amdiglurax leads to the activation of its high-affinity receptor, TrkB. This receptor tyrosine kinase plays a pivotal role in mediating the effects of BDNF on neuronal function. Studies in a mouse model of Angelman Syndrome have shown that the beneficial effects of Amdiglurax on synaptic plasticity and cognitive function are associated with the activation of TrkB and the downstream kinase Akt.

Quantitative Data on Molecular and Cellular Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Amdiglurax.

| In Vitro Neurotrophic Factor Upregulation | |

| Model System | Primary Rat Hippocampal Neurons (subjected to Oxygen-Glucose Deprivation) |

| Endpoint | Growth Factor Levels in Conditioned Media |

| Key Findings | - Statistically significant upregulation of BDNF and SCF following NSI-189 treatment.[2] - The neuroprotective effects of NSI-189 were suppressed by the co-administration of anti-BDNF and anti-SCF antibodies.[2] |

| Reference | Tajiri et al., J Cell Physiol, 2017. |

| In Vivo Effects on Hippocampal Volume (Mouse Model) | |

| Animal Model | Healthy Adult Mice |

| Dosing Regimen | Daily oral administration for 28 days |

| Endpoint | Hippocampal Volume |

| Results | - 10 mg/kg: ~36% increase in hippocampal volume. - 30 mg/kg: ~66% increase in hippocampal volume. Note: A bell-shaped dose-response curve was observed, with 100 mg/kg being less effective than 30 mg/kg. |

| Reference | Fava et al., Mol Psychiatry, 2016 (citing preclinical data on file with Neuralstem). |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular targets and mechanism of action of Amdiglurax.

In Vitro Neurogenesis Functional Screen (Discovery Protocol)

Amdiglurax was identified from a library of 10,269 compounds through a high-throughput functional screen designed to identify molecules that promote neurogenesis in human hippocampus-derived neural stem cells.

Protocol Outline:

-

Cell Culture: Human hippocampus-derived neural stem cells are cultured under conditions that maintain their multipotency.

-

Plating: Cells are seeded into multi-well plates suitable for high-throughput screening.

-

Compound Addition: A library of small molecules is added to the wells at a fixed concentration.

-

Incubation: The cells are incubated with the compounds for a period sufficient to allow for differentiation and neurogenesis (typically several days).

-

Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin or MAP2) and proliferation markers (e.g., Ki67 or BrdU) to identify newly formed neurons.

-

Imaging and Analysis: Automated microscopy and image analysis software are used to quantify the number of new neurons and other relevant parameters (e.g., neurite length) in each well.

-

Hit Identification: Compounds that significantly increase neurogenesis compared to control wells are identified as "hits" for further investigation.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

This model is used to simulate ischemic conditions and assess the neuroprotective effects of compounds.

Protocol Outline:

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period to induce cell stress and death.

-

Treatment: Amdiglurax is added to the culture medium before, during, or after the OGD period.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying markers of cell death (e.g., LDH release).

-

Measurement of Neurotrophic Factors: The concentration of secreted neurotrophic factors (e.g., BDNF, SCF) in the conditioned media is quantified using ELISA.

In Vivo Mouse Model of Hippocampal Volume and Neurogenesis

Protocol Outline:

-

Animal Model: Healthy adult mice are used.

-

Drug Administration: Amdiglurax is administered orally (e.g., via gavage) daily for a specified duration (e.g., 28 days) at various doses.

-

Assessment of Neurogenesis: Proliferating cells are labeled by administering BrdU or a similar marker. At the end of the treatment period, the animals are euthanized, and the brains are processed for histology. Immunohistochemistry is performed to identify BrdU-positive cells that have co-localized with neuronal markers (e.g., NeuN) in the dentate gyrus of the hippocampus.

-

Measurement of Hippocampal Volume: Brains are sectioned, and the volume of the hippocampus is determined using stereological methods on stained sections.

-

Statistical Analysis: The number of new neurons and the hippocampal volume are compared between the different treatment groups and a vehicle control group.

Conclusion and Future Directions

Amdiglurax represents a promising and novel approach to the treatment of neurological and psychiatric disorders. While its direct molecular target remains elusive, the downstream effects on neurotrophic factor signaling and neurogenesis are well-documented in preclinical models. Future research should focus on identifying the direct binding partner(s) of Amdiglurax to fully elucidate its mechanism of action. This could involve techniques such as affinity chromatography, photoaffinity labeling, or computational modeling. A deeper understanding of its molecular targets will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to respond to this innovative treatment. Despite recent clinical trial setbacks for major depressive disorder, its unique pro-cognitive and neurogenic properties warrant further investigation for other indications.

References

The Neurogenic Potential of NSI-189: A Technical Guide to its Pharmacodynamics in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSI-189 is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Unlike conventional antidepressants that primarily target monoaminergic systems, NSI-189's mechanism of action is centered on the stimulation of neurogenesis, particularly within the hippocampus. This technical guide provides an in-depth overview of the pharmacodynamics of NSI-189 in the central nervous system, summarizing key preclinical and clinical findings. It details the compound's proposed molecular mechanism, its effects on signaling pathways, synaptic plasticity, and neuronal growth, and presents quantitative data from various studies. Furthermore, this guide outlines the experimental protocols used to elucidate these effects and includes visualizations of the key signaling pathways and experimental workflows.

Introduction

NSI-189, chemically described as a benzylpiperizine-aminiopyridine, is a novel small molecule that emerged from a high-throughput screen of compounds for their ability to stimulate the proliferation of human hippocampus-derived neural stem cells in vitro.[1][2] Its unique neurogenic properties set it apart from traditional psychopharmacological agents and suggest a potential to address the underlying pathophysiology of disorders associated with reduced hippocampal volume and neurogenesis, such as major depressive disorder (MDD).[3][4][5] Preclinical studies have demonstrated its efficacy in promoting neurite outgrowth and enhancing synaptic plasticity.[6][7] While clinical trials for MDD have yielded mixed but promising results, the pro-cognitive and neurogenic effects of NSI-189 continue to be an active area of research.[8][9][10]

Molecular Mechanism of Action

The primary mechanism of action of NSI-189 is believed to be its function as an agonist of the orphan nuclear receptor TLX (NR2E1).[6][11] TLX is a key transcription factor expressed in the neurogenic niches of the adult brain, namely the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ).[6][12] By activating TLX, NSI-189 is thought to initiate a cascade of downstream signaling events that promote neural stem cell (NSC) proliferation and differentiation.

Downstream Signaling Pathways

Activation of TLX by NSI-189 influences several key intracellular signaling pathways:

-

Repression of p21 and PTEN: TLX acts as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor PTEN.[13] The downregulation of these proteins removes a brake on the cell cycle, thereby promoting NSC proliferation.

-

Activation of Wnt/β-catenin Signaling: TLX has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway for stem cell self-renewal and neurogenesis.[14]

-

Upregulation of Neurotrophic Factors: In vitro studies have demonstrated that NSI-189 treatment leads to the upregulation of crucial neurogenic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[2][15] The increase in these factors likely contributes to the observed enhancement of neurite outgrowth and neuronal survival.

-

Involvement of TrkB and Akt Pathways: The effects of NSI-189 on synaptic plasticity and cognitive function have been associated with the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways.[7] While the direct link between TLX agonism and TrkB activation is still under investigation, it is plausible that the NSI-189-induced increase in BDNF, a known ligand for TrkB, mediates this effect.

Pharmacodynamic Effects in the Central Nervous System

Neurogenesis and Neurite Outgrowth

A hallmark of NSI-189's activity is its potent stimulation of neurogenesis. In vitro studies using human hippocampal stem cells have shown a significant increase in proliferation and neuronal differentiation upon treatment with NSI-189.[1][16] In vivo studies in rodents have corroborated these findings, demonstrating increased numbers of BrdU-positive (proliferating) cells in the dentate gyrus.[3] Furthermore, NSI-189 has been shown to promote neurite outgrowth, as evidenced by increased expression of Microtubule-Associated Protein 2 (MAP2), a marker for mature neurons.[2][6][15]

Synaptic Plasticity

NSI-189 has been demonstrated to enhance synaptic plasticity, a fundamental process for learning and memory. Studies on acute hippocampal slices have shown that NSI-189 treatment leads to a time- and dose-dependent increase in the magnitude of long-term potentiation (LTP), a cellular correlate of learning and memory.[7] This effect is associated with the activation of the TrkB and Akt signaling pathways.[7]

Hippocampal Volume

While the potent neurogenic effects of NSI-189 would suggest a potential to increase hippocampal volume, the evidence remains inconclusive. Some preclinical studies in mice have reported an increase in hippocampal volume following NSI-189 administration.[4] However, a study in irradiated rats did not find significant changes in hippocampal volume despite observing pro-neurogenic effects. Similarly, a clinical trial in patients with MDD did not detect significant changes in hippocampal volume as measured by MRI.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of NSI-189.

| Parameter | Value | Assay/Model | Reference |

| EC50 for TLX Agonism | 0.03 nM | Patent data | [11] |

Table 1: In Vitro Potency of NSI-189

| Species | Dose | Effect | Reference |

| Mouse | 10 mg/kg, 30 mg/kg (oral) | Increased hippocampal cell proliferation and volume. | [3] |

| Rat (Stroke Model) | 30 mg/kg/day (oral) | Amelioration of motor and neurological deficits, increased neurite outgrowth. | [6] |

Table 2: Preclinical In Vivo Dosing and Effects of NSI-189

| Study Phase | Dose | Primary Outcome Measure | Key Findings | Reference |

| Phase 1b (MDD) | 40 mg QD, 40 mg BID, 40 mg TID | Safety and Tolerability | Well-tolerated. Significant improvement on SDQ and CPFQ. | [3][8] |

| Phase 2 (MDD) | 40 mg QD, 80 mg QD | Montgomery-Åsberg Depression Rating Scale (MADRS) | Did not meet primary endpoint for MADRS. Significant improvement on some secondary measures (SDQ, CPFQ) at 40 mg dose. | [9][17] |

Table 3: Clinical Trial Dosing and Efficacy of NSI-189 in Major Depressive Disorder (MDD) SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire.

| Cognitive Domain | Effect Size (Cohen's d) | Study | Reference |

| Memory | 1.12 | Phase 2 (MDD) | [17] |

| Working Memory | 0.81 | Phase 2 (MDD) | [18] |

| Executive Functioning | 0.66 | Phase 2 (MDD) | [18] |

Table 4: Pro-cognitive Effects of NSI-189 in Clinical Trials

Experimental Protocols

In Vitro Neurogenesis Assay

Objective: To assess the effect of NSI-189 on the proliferation and differentiation of human hippocampal stem cells.

Methodology:

-

Cell Culture: Human hippocampal neural stem cells are cultured as neurospheres or as a monolayer on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates).[19]

-

Treatment: NSI-189 is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control group is included.

-

Proliferation Assay (BrdU Incorporation): After a defined incubation period, 5-bromo-2'-deoxyuridine (BrdU) is added to the medium. BrdU is incorporated into the DNA of proliferating cells.

-

Immunocytochemistry: Cells are fixed and stained with antibodies against BrdU to identify proliferating cells and with neuronal markers (e.g., β-III tubulin or MAP2) to identify newly formed neurons.

-

Quantification: The number of BrdU-positive cells and the percentage of β-III tubulin or MAP2-positive cells are quantified using fluorescence microscopy and image analysis software.

Novelty-Suppressed Feeding (NSF) Test in Mice

Objective: To evaluate the anxiolytic and antidepressant-like effects of NSI-189 in a rodent model.

Methodology:

-

Animals and Housing: Adult male mice are single-housed and maintained on a 12-hour light/dark cycle.

-

Drug Administration: NSI-189 is administered orally (e.g., via gavage) daily for a specified period (e.g., 28 days).[1] A vehicle control group is included.

-

Food Deprivation: 24 hours prior to testing, mice are food-deprived.

-

Test Arena: The test is conducted in a novel, brightly lit open field (e.g., 50x50 cm) with a single food pellet placed in the center.

-

Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. The test is typically terminated after a set time (e.g., 5-10 minutes).

-

Data Analysis: The latency to eat is the primary measure. A shorter latency in the NSI-189-treated group compared to the control group is indicative of an anxiolytic/antidepressant-like effect.

Oxygen-Glucose Deprivation (OGD) In Vitro Model

Objective: To assess the neuroprotective effects of NSI-189 in an in vitro model of ischemia.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period to induce cell stress and death.

-

Treatment: NSI-189 is added to the culture medium either before, during, or after the OGD period.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Immunocytochemistry: Cells can be stained for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN or MAP2).

-

Data Analysis: A higher cell viability and reduced markers of cell death in the NSI-189-treated group compared to the OGD control group indicate a neuroprotective effect.[2][15]

Visualizations

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Activation of postnatal neural stem cells requires nuclear receptor TLX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TLX, an Orphan Nuclear Receptor With Emerging Roles in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioCentury - Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]

- 10. Frontiers | “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway [frontiersin.org]

- 11. Crosstalk among Jak-STAT, Toll-like receptor, and ITAM-dependent pathways in macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The orphan nuclear receptor TLX: an emerging master regulator of cross-talk between microglia and neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Orphan nuclear receptor TLX activates Wnt/beta-catenin signalling to stimulate neural stem cell proliferation and self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]

An In-depth Technical Guide on the Early Research of NSI-189 and MW01-6-189WH for Cognitive Enhancement

Disclaimer: The compound "OM-189" did not yield specific research findings. This guide focuses on two similarly named compounds, NSI-189 and MW01-6-189WH, which have undergone early-stage research with implications for cognitive function. The information presented herein is for informational purposes for researchers, scientists, and drug development professionals and is not intended as medical advice.

Introduction

The quest for therapeutic agents capable of enhancing cognitive function, particularly in the context of neurodegenerative and neurodevelopmental disorders, has led to the investigation of numerous novel compounds. This technical guide provides a detailed overview of the early research on two such molecules: NSI-189 and MW01-6-189WH. While distinct in their mechanisms of action, both compounds have shown potential in preclinical and early clinical studies to modulate neural processes relevant to cognition. This document synthesizes available data on their pharmacodynamics, pharmacokinetics, and presents detailed experimental protocols from key studies, adhering to a technical format for a scientific audience.

Part 1: NSI-189 - A Neurogenic Approach to Cognitive Enhancement

NSI-189 is a novel benzylpiperazine-aminopyridine compound investigated for its neurogenic properties.[1] Early research suggests its potential in treating conditions associated with hippocampal atrophy and cognitive decline, such as major depressive disorder and Angelman syndrome.[2][3]

Mechanism of Action

NSI-189 is believed to exert its effects by stimulating neurogenesis, particularly in the hippocampus.[1][4] This action is associated with the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways, which are crucial for neuronal survival and synaptic plasticity.[2][3]

Preclinical Research: Angelman Syndrome Mouse Model

A significant body of preclinical evidence for the pro-cognitive effects of NSI-189 comes from a study using a mouse model of Angelman syndrome (AS), a neurodevelopmental disorder characterized by severe cognitive and motor impairments.[2]

While the primary publication does not provide specific quantitative data points for behavioral outcomes, it reports a significant reversal of cognitive and motor deficits in AS mice treated with NSI-189.[2][3] The treatment consisted of daily injections for 16 days.[2] The study also reported a time- and dose-dependent increase in the magnitude of long-term potentiation (LTP) in hippocampal slices from both wild-type and AS mice.[3]

Table 1: Summary of Preclinical Findings for NSI-189 in an Angelman Syndrome Mouse Model

| Parameter | Observation | Reference |

| Cognitive Function | Reversal of impairments in cognitive functions. | [2][3] |

| Motor Function | Reversal of impairments in motor functions, with effects lasting for several weeks after treatment. | [2] |

| Synaptic Plasticity | Time- and dose-dependent enhancement of Long-Term Potentiation (LTP) in hippocampal slices. | [2][3] |

| Mechanism of Action | Associated with the activation of TrkB and Akt signaling pathways. | [2][3] |

| Treatment Regimen | Daily injections for 16 days. | [2] |

1. Animal Model: The study utilized a Ube3a mutant mouse model of Angelman Syndrome, which recapitulates the motor and cognitive deficits observed in humans.[4]

2. Drug Administration: NSI-189 was administered via daily injections for a period of 16 days.[2]

3. Behavioral Testing:

-

Rotarod Test (for Motor Coordination):

-

Apparatus: An accelerating rotarod (e.g., Ugo Basile, model 7650).[5]

-

Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[5] The latency to fall from the rod is recorded.[6] Mice are typically given multiple trials per day for several consecutive days to assess both motor coordination and learning.[5]

-

Outcome Measure: The average time spent on the rotarod.[5]

-

-

Morris Water Maze (for Spatial Learning and Memory):

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[7]

-

Procedure: Mice are placed in the pool and must use distal visual cues to locate the submerged platform.[7] The test typically involves an acquisition phase (multiple trials over several days) and a probe trial (platform removed) to assess memory retention.[7]

-

Outcome Measures: Latency to find the platform, time spent in the target quadrant during the probe trial, and the number of platform crossings.[7]

-

Part 2: MW01-6-189WH (MW189) - An Anti-Neuroinflammatory Approach

MW01-6-189WH (MW189) is a novel, central nervous system-penetrant small molecule designed to selectively attenuate the overproduction of proinflammatory cytokines.[8][9] Its potential for cognitive enhancement is linked to its ability to mitigate neuroinflammation, a key pathological process in various neurological disorders.

Mechanism of Action

MW189 modulates the inflammatory cascade by decreasing the production of the proinflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8][9]